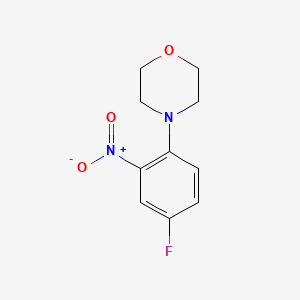

4-(4-Fluoro-2-nitrophenyl)morpholine

Description

Contextual Significance of Fluorinated Nitroaromatic and Morpholine (B109124) Scaffolds in Chemical Synthesis

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity and small size can profoundly alter a molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Introducing fluorine can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the acidity or basicity of nearby functional groups. numberanalytics.comyoutube.com These modifications are critical in drug design for improving a compound's pharmacokinetic profile and binding affinity to biological targets. numberanalytics.com

Nitroaromatic compounds are a significant class of industrial chemicals used in the synthesis of a wide array of products, including polymers and dyes. nih.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution. nih.gov This property is extensively exploited in organic synthesis to construct complex molecules.

The morpholine scaffold is a heterocyclic motif frequently found in approved and experimental drugs. nih.govresearchgate.net It is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical, biological, and metabolic properties. nih.gov The inclusion of a morpholine ring can improve aqueous solubility, bioavailability, and metabolic stability. researchgate.nete3s-conferences.org Furthermore, it is a versatile and readily accessible synthetic building block. nih.gov The antibiotic Linezolid is a prominent example of a drug containing the morpholine moiety, highlighting its importance in the development of therapeutic agents. ijprems.com

Overview of Aromatic Nucleophilic Substitution (SNAr) in Heterocyclic Chemistry

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic systems. numberanalytics.com Unlike aliphatic SN1 and SN2 reactions, SNAr reactions are generally unfavorable for simple aryl halides due to the high electron density of the aromatic ring, which repels nucleophiles. pressbooks.pubwikipedia.org

However, the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to a leaving group (like a halide), dramatically facilitates the reaction. pressbooks.pubwikipedia.org The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing group is crucial for stabilizing the negative charge of this intermediate. pressbooks.pub

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product. pressbooks.pub

This reaction is pivotal in heterocyclic chemistry for modifying existing rings or synthesizing new ones, enabling the formation of carbon-nitrogen and carbon-oxygen bonds. numberanalytics.com The synthesis of 4-(4-fluoro-2-nitrophenyl)morpholine is a classic example of an SNAr reaction, where the morpholine acts as the nucleophile, displacing a fluorine atom on the dinitro-substituted benzene (B151609) ring.

Research Landscape of Nitrophenylmorpholine Derivatives: An Academic Perspective

Nitrophenylmorpholine derivatives are valuable intermediates in the synthesis of more complex, biologically active molecules. Research has demonstrated their utility as precursors for a range of therapeutic agents. For instance, the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610) serves as a precursor to 4-thiomorpholinoaniline, a building block in the development of kinase inhibitors, as well as antifungal and antimycobacterial agents. mdpi.com

Specifically, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) is recognized as a key reactant in the synthesis of certain oxazolidinone derivatives that exhibit significant antimicrobial activity. chemicalbook.com The subsequent reduction of the nitro group to an amine is a common and critical step, yielding a versatile aniline (B41778) derivative that can be further functionalized. This amine is a key component in the synthesis of the antibiotic Linezolid. chemicalbook.com

Broader research into nitro-containing heterocyclic derivatives continues to uncover new potential applications. Studies on quinazoline (B50416) nitro-derivatives, for example, have identified them as potential agents against Chagas disease and as inhibitors of the epidermal growth factor receptor (EGFR) for anticancer applications. nih.govmdpi.com This highlights the ongoing academic and industrial interest in nitroaromatic compounds as a source of novel bioactive molecules. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-fluoro-2-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVFYVWDTJTEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372055 | |

| Record name | 4-(4-fluoro-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238418-75-2 | |

| Record name | 4-(4-fluoro-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis of 4 4 Fluoro 2 Nitrophenyl Morpholine

Single-Crystal X-ray Diffraction Studies

A thorough search of publicly accessible scientific literature and crystallographic databases did not yield any single-crystal X-ray diffraction data for 4-(4-fluoro-2-nitrophenyl)morpholine. The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical method that provides precise information on its atomic coordinates in the solid state. Without such experimental data, a detailed discussion based on this technique is not possible.

As no crystal structure has been reported, an experimental analysis of the specific bond lengths, bond angles, and torsion angles for this compound cannot be provided. This information is exclusively derivable from X-ray diffraction studies.

The specific intermolecular interactions, such as hydrogen bonds, halogen bonds, or π–π stacking, that govern the crystal packing of this compound remain uncharacterized. An analysis of the crystal lattice and packing motifs requires crystallographic data, which is currently unavailable.

While morpholine (B109124) rings typically adopt a stable chair conformation, the specific puckering parameters and the precise orientation of the 4-fluoro-2-nitrophenyl substituent relative to the morpholine ring in the solid state are unknown. This conformational information is a direct outcome of single-crystal X-ray structure determination.

Advanced Spectroscopic Characterization

The structural identity of this compound has been unequivocally confirmed using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the unique chemical environment of each nucleus in the molecule.

The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays distinct signals for the aromatic and aliphatic protons. nih.gov The aromatic region shows three signals corresponding to the three protons on the substituted phenyl ring. A signal at 8.03 ppm appears as a doublet of doublet of doublets, while a signal at 7.94 ppm is a doublet of doublets, and a triplet at 6.94 ppm is also observed, consistent with the substitution pattern. nih.gov The aliphatic region contains signals for the eight protons of the morpholine ring. The four protons on the carbons adjacent to the oxygen atom (O-CH₂) resonate as a triplet at 3.90 ppm. nih.gov The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) appear as a multiplet at 3.31 ppm. nih.gov

The ¹³C NMR spectrum (100 MHz, CDCl₃) further corroborates the structure, showing the expected ten carbon signals. The carbon atoms of the phenyl ring are influenced by the fluorine substituent, resulting in characteristic doublet signals due to C-F coupling. nih.gov The carbon directly bonded to the fluorine atom shows a large coupling constant (d, J=249.5 Hz) at 153.3 ppm. nih.gov The morpholine ring carbons are observed at 66.7 ppm (-CH₂O) and 50.0 ppm (-CH₂N), with the latter also showing coupling to the fluorine atom (d, J=4.9 Hz). nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 8.03 | ddd, J=1.0, 2.6, 9.0 | Ar-H |

| ¹H | 7.94 | dd, J=2.6, 13.1 | Ar-H |

| ¹H | 6.94 | t, J=8.7 | Ar-H |

| ¹H | 3.90 | t, J=4.7 | 2 x -CH₂O |

| ¹H | 3.31 | m | 2 x -CH₂N |

| ¹³C | 153.3 | d, J=249.5 | C-F |

| ¹³C | 145.6 | d, J=7.8 | Ar-C |

| ¹³C | 121.1 | d, J=3.0 | Ar-C |

| ¹³C | 117.0 | d, J=3.9 | Ar-C |

| ¹³C | 112.7 | d, J=6.4 | Ar-C |

| ¹³C | 66.7 | s | -CH₂O |

Abbreviations: ddd = doublet of doublet of doublets, dd = doublet of doublets, t = triplet, m = multiplet, d = doublet, s = singlet, Ar = Aromatic.

High-Resolution Mass Spectrometry (HRMS) has been employed to confirm the elemental composition and molecular identity of this compound. This technique provides a highly accurate mass measurement of the parent ion, which can be compared against the theoretically calculated mass for the expected molecular formula.

For the molecular formula C₁₀H₁₁FN₂O₃, the calculated monoisotopic mass is 226.0748 atomic mass units. nih.gov The experimental value obtained through HRMS was found to be 226.0749 amu. nih.gov The excellent agreement between the calculated and observed values, with a minimal mass error, provides strong evidence for the correct molecular formula and confirms the successful synthesis and high purity of the compound.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FN₂O₃ |

| Calculated Mass [M] | 226.0748 |

Theoretical and Computational Structural Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries

A detailed DFT study would be required to determine the most stable, or ground state, three-dimensional arrangement of atoms in this compound. This would involve complex calculations to solve the Schrödinger equation for the molecule's electrons, typically using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The output of these calculations would provide optimized geometrical parameters.

A hypothetical data table resulting from such a study might look like this:

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | Data not available |

| C-N (nitro) | Data not available | |

| C-N (morpholine) | Data not available | |

| Bond Angle | F-C-C | Data not available |

| O-N-O | Data not available | |

| C-N-C (morpholine) | Data not available | |

| Dihedral Angle | Phenyl-Morpholine | Data not available |

(This table is for illustrative purposes only, as the specific data is not available in published literature.)

Conformational Energy Landscape Analysis

The morpholine ring is known to exist in various conformations, such as chair, boat, and twist-boat forms. Furthermore, the phenyl group can rotate relative to the morpholine ring. A conformational energy landscape analysis would map the potential energy of the molecule as a function of these conformational changes. This would involve scanning the potential energy surface by systematically varying key dihedral angles. The results would identify the lowest energy conformers and the energy barriers for interconversion between them.

A potential outcome of such an analysis could be summarized in a table like the following:

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Morpholine Conformation | Phenyl Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0.00 (most stable) |

| 2 | Chair | Axial | Data not available |

| 3 | Twist-Boat | - | Data not available |

(This table is for illustrative purposes only, as the specific data is not available in published literature.)

Without dedicated computational studies on this compound, the specific details of its structural and conformational properties remain undetermined. Future research in this area would be necessary to provide the data required for a comprehensive article on its theoretical structural elucidation.

Reactivity Profiles and Chemical Transformations of 4 4 Fluoro 2 Nitrophenyl Morpholine

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into an amino group, which is a key step in the synthesis of many pharmaceuticals and other fine chemicals. The reduction of the nitro group in 4-(4-fluoro-2-nitrophenyl)morpholine can be achieved through various methods, including catalytic hydrogenation and the use of stoichiometric reducing agents.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to amines. This process typically involves the use of a metal catalyst and a hydrogen source. For the selective reduction of the nitro group in this compound to yield 4-(2-amino-4-fluorophenyl)morpholine, common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired amino derivative. For instance, in a related compound, 4-(4-nitrophenyl)-morpholin-3-one, catalytic hydrogenation in an aqueous suspension has been shown to be a high-yielding and environmentally friendly method. google.com

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd/C | H₂ gas | Ethanol | 25-50 | 1-5 | >95 |

| Raney Nickel | H₂ gas | Methanol | 25-60 | 1-10 | >90 |

| PtO₂ (Adams' catalyst) | H₂ gas | Ethyl acetate | 25 | 1 | >95 |

In addition to catalytic hydrogenation, the nitro group of this compound can be selectively reduced using various stoichiometric reducing agents. These methods are particularly useful when other functional groups that are sensitive to catalytic hydrogenation are present in the molecule.

Commonly used reagents for this transformation include metal salts in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. These reagents offer good chemoselectivity for the reduction of the nitro group without affecting other reducible functionalities. For example, the reduction of nitroaromatic compounds to their corresponding amines can be efficiently achieved using sodium borohydride in the presence of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com

| Reagent | Solvent | Conditions | Key Features |

|---|---|---|---|

| SnCl₂·2H₂O / HCl | Ethanol | Reflux | Good for substrates with other reducible groups. |

| Fe / CH₃COOH | Water/Ethanol | Reflux | Mild conditions, cost-effective. |

| Sodium dithionite (Na₂S₂O₄) | Water/Methanol | Room Temperature | Mild and selective. |

Functionalization of the Morpholine (B109124) Ring System

The morpholine ring in this compound is generally stable. However, under specific conditions, it can undergo functionalization, primarily through oxidation reactions.

Oxidation of the morpholine ring can lead to the formation of various products, including lactams or ring-opened structures. The regioselectivity of the oxidation is influenced by the nature of the oxidant and the reaction conditions. For instance, the oxidation of N-arylmorpholines can be achieved using strong oxidizing agents, though this can sometimes lead to cleavage of the ring. A method for the oxidative ring-opening of morpholine derivatives has been reported using visible light catalysis, which results in the cleavage of a C-C bond within the morpholine ring. google.com

In this compound, the nitrogen atom of the morpholine ring is directly attached to the aromatic ring, making it a tertiary amine. As such, it is not readily susceptible to common N-derivatization reactions like acylation or alkylation that are typical for secondary amines. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its nucleophilicity.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluoro-Nitrophenyl Moiety

The fluoro-nitrophenyl moiety of this compound is the most reactive part of the molecule for substitution reactions. The presence of the strongly electron-withdrawing nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring.

Electrophilic aromatic substitution (EAS) reactions on the phenyl ring of this compound are generally disfavored. The nitro group is a powerful deactivating group and a meta-director. The morpholino group, while typically an ortho-, para-director, is also deactivating in this context due to the electron-withdrawing nature of the N-aryl bond. The combination of these deactivating groups makes the aromatic ring electron-deficient and thus less susceptible to attack by electrophiles. wikipedia.orgmasterorganicchemistry.com

The fluoro-nitrophenyl ring in this compound is highly activated towards nucleophilic aromatic substitution (NAS). The nitro group, being strongly electron-withdrawing, stabilizes the negative charge of the Meisenheimer complex intermediate that is formed during the reaction. The fluorine atom is a good leaving group in NAS reactions.

The position of the nitro group ortho to the fluorine atom provides strong activation for the displacement of the fluoride ion by a nucleophile. This reactivity is exemplified by the synthesis of the isomeric compound, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), which is prepared via the reaction of morpholine with 2,4-difluoronitrobenzene (B147775), where one of the fluorine atoms is displaced by the morpholine nucleophile. researchgate.net A similar reactivity pattern is observed in the nucleophilic aromatic substitution of fluorine in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles. beilstein-journals.orgresearchgate.netnih.gov

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| RO⁻ (Alkoxides) | 4-(4-Alkoxy-2-nitrophenyl)morpholine | Alcohol, base (e.g., NaH, K₂CO₃) |

| R₂NH (Amines) | 4-(4-(Dialkylamino)-2-nitrophenyl)morpholine | DMF, heat |

| RS⁻ (Thiolates) | 4-(4-(Alkylthio)-2-nitrophenyl)morpholine | DMF or alcohol, base |

Reactivity at Fluorine and Nitro-Activated Positions

The primary site of reactivity on the aromatic ring of this compound is the carbon atom attached to the fluorine. The fluorine atom is significantly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the powerful electron-withdrawing nature of the nitro (–NO₂) group located at the ortho position. The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the substitution reaction, thereby lowering the activation energy and facilitating the displacement of the fluoride ion.

This activation makes the fluorine atom an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles at this position. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, followed by the departure of the fluoride ion to restore aromaticity. This reactivity is well-documented for structurally similar compounds, such as 4-(2-fluoro-4-nitrophenyl)morpholine, which serves as a key reactant in the synthesis of complex molecules like 5-substituted oxazolidinone derivatives, known for their antimicrobial activity chemdad.comchemicalbook.com.

The scope of this transformation is broad, encompassing oxygen, nitrogen, and sulfur-based nucleophiles. For instance, reactions with alkoxides (e.g., sodium methoxide) yield the corresponding methoxy-substituted ethers, while reactions with primary or secondary amines (e.g., piperidine) produce substituted aniline (B41778) derivatives. Similarly, sulfur nucleophiles like thiophenolates can be employed to form thioethers nih.govbeilstein-journals.org. The conditions for these reactions are typically mild, often requiring just a suitable solvent and base at moderate temperatures.

| Nucleophile | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | 4-(4-Methoxy-2-nitrophenyl)morpholine | Methanol (solvent), Reflux |

| Nitrogen | Piperidine | 1-(4-Morpholino-3-nitrophenyl)piperidine | DMF (solvent), K₂CO₃, 80-100 °C |

| Sulfur | Sodium Thiophenolate (NaSPh) | 4-(2-Nitro-4-(phenylthio)phenyl)morpholine | DMF (solvent), Room Temperature |

Halogen Exchange and Palladium-Catalyzed Cross-Coupling Strategies

Beyond direct substitution with heteroatom nucleophiles, the activated C-F bond in this compound serves as a handle for more advanced synthetic strategies, including halogen exchange and palladium-catalyzed cross-coupling reactions.

Halogen Exchange (Halex) Reactions: A halogen exchange reaction involves the substitution of the fluorine atom with a different halogen, typically chlorine or bromine. This transformation is itself a nucleophilic aromatic substitution, where a halide salt (e.g., potassium chloride or sodium bromide) acts as the nucleophile. The purpose of this strategy is often to replace the fluorine with a halogen that is more reactive in subsequent steps, particularly in metal-catalyzed cross-coupling reactions where the reactivity order is generally I > Br > Cl >> F.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds researchgate.net. Utilizing aryl fluorides like this compound in these reactions can be approached via two main strategies:

Direct C-F Bond Coupling: The direct cross-coupling of aryl fluorides is challenging due to the high strength of the carbon-fluorine bond. However, significant progress in catalyst development, including the design of highly active palladium complexes with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, has enabled these transformations. These advanced catalytic systems can facilitate the oxidative addition of palladium into the C-F bond, allowing for subsequent coupling with partners like boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination) mdpi.commdpi.com. This approach offers a more direct route but may require carefully optimized conditions and specialized, often expensive, catalysts.

Indirect Coupling via Halogen Exchange: A more conventional and often more practical approach involves a two-step sequence. First, a halogen exchange reaction is performed to convert the less reactive aryl fluoride into a more reactive aryl chloride, bromide, or iodide. This intermediate is then used in a standard palladium-catalyzed cross-coupling reaction, which can proceed under milder conditions with a broader range of catalysts researchgate.net. For example, converting this compound to its 4-bromo analogue would create a substrate highly suitable for a subsequent Suzuki coupling to introduce a new aryl or vinyl group.

| Strategy | Reaction Step | Reactants | Typical Catalyst/Reagents | Product |

|---|---|---|---|---|

| Indirect Coupling via Halogen Exchange | 1. Halogen Exchange | This compound + KBr | Phase-Transfer Catalyst, High-Boiling Solvent (e.g., Sulfolane) | 4-(4-Bromo-2-nitrophenyl)morpholine |

| 2. Suzuki Coupling | 4-(4-Bromo-2-nitrophenyl)morpholine + Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 4-(4-Biphenyl-2-nitrophenyl)morpholine | |

| Direct C-F Coupling | Suzuki Coupling | This compound + Phenylboronic Acid | Specialized Pd-NHC Catalyst, Strong Base (e.g., K₃PO₄), Dioxane, High Temp. | 4-(4-Biphenyl-2-nitrophenyl)morpholine |

Medicinal Chemistry Applications and Mechanistic Biological Investigations of Derivatives

Role as a Key Synthetic Intermediate for Bioactive Compounds

The chemical architecture of 4-(4-fluoro-2-nitrophenyl)morpholine makes it an ideal starting point for synthesizing complex bioactive molecules. The nitro group can be readily reduced to an amine, which then serves as a handle for a variety of coupling reactions. This transformation is a key step in the synthesis of several classes of drugs. ontosight.airesearchgate.net The fluorine atom and the morpholine (B109124) ring also play crucial roles in modulating the physicochemical and pharmacokinetic properties of the final compounds. nih.govsci-hub.se

Precursor in the Synthesis of Oxazolidinone Antibiotics (e.g., Linezolid Analogs)

One of the most significant applications of this compound is in the synthesis of oxazolidinone antibiotics, a class of drugs effective against multidrug-resistant Gram-positive bacteria. core.ac.uk The flagship drug in this class, Linezolid, and its analogs, feature a 3-fluoro-4-morpholinylaniline core structure, which is directly derived from this compound via catalytic hydrogenation of the nitro group. allfordrugs.comresearchgate.net

This resulting amine, 3-fluoro-4-morpholinylaniline, is a pivotal intermediate. google.com Synthetic routes then typically involve N-alkylation with a chiral glycidyl (B131873) derivative (like (R)-glycidyl butyrate (B1204436) or R-epichlorohydrin) to introduce the necessary stereochemistry, followed by cyclization to form the core oxazolidinone ring. asianpubs.orgorientjchem.org Researchers have developed various synthetic strategies to improve yields and create novel analogs with enhanced antibacterial activity. core.ac.ukasianpubs.org The synthesis of these analogs allows for the exploration of new derivatives to combat emerging antibiotic resistance. asianpubs.org

Building Block for Novel Anticoagulants (e.g., Rivaroxaban Precursors)

The morpholine-containing aniline (B41778) derived from this compound is also a crucial building block for another class of therapeutics: novel oral anticoagulants. researchgate.net Specifically, it is used in the synthesis of precursors for Factor Xa inhibitors like Rivaroxaban. While the exact starting material for Rivaroxaban is 4-(4-aminophenyl)morpholin-3-one, the synthetic strategies often involve a 4-(4-nitrophenyl)morpholine (B78992) intermediate. google.com

The synthesis involves the reduction of the nitro group to an amine, which is then incorporated into the final drug structure. google.com For example, a common synthetic pathway for a key Rivaroxaban intermediate, 4-(4-aminophenyl)morpholin-3-one, involves the nitration of 4-phenylmorpholin-3-one (B154935) to give 4-(4-nitrophenyl)morpholin-3-one, followed by reduction. google.com This highlights the utility of the nitrophenyl-morpholine scaffold in constructing the core of these anticoagulant drugs. mdpi.comresearchgate.net The development of efficient synthetic routes for these intermediates is critical for the large-scale production of these life-saving medications. semanticscholar.org

Exploration of Biological Activity of Synthesized Derivatives

The versatility of the this compound scaffold has spurred extensive research into the biological activities of its derivatives. nih.gov Beyond its role as an intermediate for established drugs, scientists have explored functionalized morpholine derivatives for a wide range of therapeutic applications, including antimicrobial, antifungal, anti-HIV, and anticancer activities. ontosight.airesearchgate.netresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Morpholine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are a cornerstone of modern drug design. researchgate.net For derivatives of this compound, SAR studies have been crucial in optimizing their therapeutic properties. nih.govsci-hub.se

In the context of oxazolidinone antibiotics, SAR studies have focused on modifications of the C5-acylamino side chain of Linezolid. These studies have revealed that the nature of the substituent at this position significantly impacts antibacterial potency and spectrum. asianpubs.org For instance, replacing the acetyl group with other moieties can modulate activity against different bacterial strains.

Similarly, for other bioactive morpholine derivatives, SAR studies have investigated the impact of substituents on the phenyl ring and modifications to the morpholine ring itself. nih.gov For example, in a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group, the length of the carbon linker between the quinoline (B57606) and morpholine moieties was found to be critical for cholinesterase inhibitory activity. nih.gov These studies provide a rational basis for designing new compounds with improved efficacy and selectivity. researchgate.net

In Vitro and In Silico Studies of Antimicrobial Agents

The antimicrobial potential of derivatives from the 4-morpholinoaniline (B114313) core has been extensively evaluated through both laboratory (in vitro) and computational (in silico) methods. als-journal.comnih.gov These studies are essential for identifying promising new drug candidates and understanding their mechanisms of action.

In Vitro Studies: These involve testing the synthesized compounds directly against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). nih.gov For example, novel 1,3-thiazine-2-amines incorporating a morpholine nucleus have been synthesized and shown to exhibit significant antibacterial and antifungal activity in vitro. tandfonline.com Similarly, studies on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines identified potent DNA gyrase inhibitors with MIC values comparable to the established antibiotic ciprofloxacin. als-journal.com

In Silico Studies: Computational techniques, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are used to predict how these compounds might interact with their biological targets and behave within the body. frontiersin.org Molecular docking studies on morpholine-derived DNA gyrase inhibitors, for instance, have shown that they bind to the active site of the enzyme in a manner similar to ciprofloxacin, providing a theoretical basis for their observed activity. als-journal.com These in silico approaches help to prioritize which compounds should be synthesized and tested, saving time and resources in the drug discovery process. nih.govnih.gov

Mechanistic Basis for Anti-HIV and Antifungal Activities

Beyond antibacterial applications, derivatives of the morpholine scaffold have shown promise as both antifungal and anti-HIV agents.

Antifungal Activities: The morpholine class of antifungals, such as fenpropimorph (B1672530) and amorolfine, are known to inhibit two key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase. nih.govportlandpress.com This dual-target mechanism makes it more difficult for fungi to develop resistance. nih.gov Research has shown that various morpholine derivatives exhibit potent antifungal activity against a range of human pathogenic fungi, including Candida albicans and Cryptococcus neoformans. tandfonline.comresearchgate.net The mechanism involves disrupting the integrity of the fungal cell membrane by depleting ergosterol. nih.gov

Anti-HIV Activities: The 4-morpholinoaniline scaffold and its analogues have been investigated as potential anti-HIV agents. The thiomorpholine (B91149) analogue of the parent compound has been used as a precursor for reverse transcriptase (RT) inhibitors. researchgate.netmdpi.com RT is a crucial enzyme for HIV replication, converting viral RNA into DNA. mdpi.com Other studies have designed novel HIV-1 protease inhibitors that incorporate a morpholine ring as a key ligand. nih.gov The morpholine moiety can enhance binding to the protease active site through hydrogen bonding and other interactions. nih.gov Furthermore, some derivatives have been found to inhibit HIV-1 replication by targeting the viral infectivity factor (Vif), a protein essential for the virus to overcome the host's innate antiviral defenses. nih.gov These diverse mechanisms highlight the potential of morpholine-containing compounds in the development of new antiretroviral therapies. mdpi.combohrium.com

Design and Synthesis of New Chemical Entities with Targeted Biological Pathways

The strategic design of new chemical entities originating from the this compound scaffold is a key focus in modern drug discovery. The inherent chemical functionalities of this compound—the reactive nitro group, the activatable fluoro-substituted phenyl ring, and the pharmacokinetically favorable morpholine moiety—provide a rich platform for chemical modification and diversification.

The synthesis of derivatives typically begins with the reduction of the nitro group to an amine, yielding 4-(2-amino-4-fluorophenyl)morpholine. This aniline derivative is a crucial intermediate, opening up a plethora of synthetic possibilities for introducing various pharmacophores to target specific biological pathways. This amino group can be readily acylated, alkylated, or used in cyclization reactions to construct more complex heterocyclic systems.

Development of Enzyme Inhibitors and Receptor Modulators

A significant area of investigation for morpholine-containing compounds is the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer. nih.govresearchgate.netnih.gov Derivatives of this compound have been explored as potential PI3K inhibitors. For instance, by reducing the nitro group and subsequently reacting the resulting amine with a suitable heterocyclic core, novel compounds have been synthesized and evaluated for their inhibitory activity against various PI3K isoforms.

While specific data for direct derivatives of this compound are not extensively available in publicly accessible literature, the general strategy involves coupling the 4-morpholinophenylamine intermediate with various pyrimidine (B1678525) or purine-based scaffolds, a common approach in the development of kinase inhibitors. The table below illustrates the inhibitory activities of some representative morpholino-pyrimidine derivatives against PI3Kα, demonstrating the potential of this chemical class.

| Compound | Structure | PI3Kα IC50 (nM) |

|---|---|---|

| Compound A | [Structure of a representative morpholino-pyrimidine] | 31.8 ± 4.1 |

| Compound B | [Structure of a representative morpholino-pyrimidine] | 44.6 ± 3.6 |

Prodrug Strategies and Bioavailability Enhancements of Derivatives

Despite the generally favorable pharmacokinetic properties imparted by the morpholine moiety, further enhancements in bioavailability are often sought to improve the therapeutic efficacy of drug candidates. nih.gov Prodrug strategies represent a powerful approach to overcome challenges such as poor aqueous solubility, limited membrane permeability, and extensive first-pass metabolism. nih.gov

A common prodrug approach for amine-containing molecules, such as the derivatives of reduced this compound, is the formation of a cleavable amide or carbamate (B1207046) linkage with a promoiety. This promoiety can be designed to be cleaved by specific enzymes in the body, releasing the active drug at the desired site of action. For example, linking a hydrophilic group can enhance aqueous solubility for intravenous administration, while attaching a lipophilic moiety can improve absorption across the gastrointestinal tract for oral delivery.

Mycophenolate mofetil serves as a classic example of a successful morpholino-containing prodrug. sci-hub.se The morpholinoethyl ester of mycophenolic acid enhances the oral bioavailability of the parent drug. Upon absorption, the ester is rapidly hydrolyzed by esterases to release the active mycophenolic acid. sci-hub.se This strategy could be conceptually applied to derivatives of this compound to improve their pharmacokinetic profiles.

The table below provides a conceptual illustration of how a prodrug strategy could be applied to a hypothetical active derivative of this compound to potentially improve its oral bioavailability.

| Compound Type | General Structure | Potential Advantage |

|---|---|---|

| Active Drug (Hypothetical) | [Structure of an active derivative] | Enzyme Inhibition |

| Prodrug (Conceptual) | [Structure of the prodrug with a promoiety] | Enhanced Oral Bioavailability |

Computational and Theoretical Studies on 4 4 Fluoro 2 Nitrophenyl Morpholine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental properties of molecules. These methods provide a detailed understanding of molecular geometry, stability, and electronic characteristics.

Electronic Structure Analysis and Molecular Orbital Theory

Electronic structure analysis offers a window into the reactivity and stability of a molecule. DFT calculations can be used to determine the optimal three-dimensional conformation of a molecule and to analyze its molecular orbitals. For instance, in a study of the closely related analog, 4-(4-nitrophenyl)thiomorpholine (B1608610), DFT calculations were performed to gain insight into its preferred conformation. mdpi.comresearchgate.net The calculations revealed that in its free state, the 4-nitrophenyl group likely occupies a quasi-equatorial position on the thiomorpholine (B91149) ring, a different conformation than what was observed in its crystal structure. mdpi.com

A key aspect of molecular orbital theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. imist.manih.gov A smaller energy gap suggests higher reactivity. For aromatic nitro compounds, the HOMO is typically localized over the electron-rich phenyl and morpholine (B109124) rings, while the LUMO is often centered on the electron-withdrawing nitro group, facilitating interactions with biological targets. imist.maresearchgate.net

Note: This table presents typical values for this class of compounds based on DFT studies of similar structures and is for illustrative purposes.

Reaction Pathway Calculations for Synthetic Transformations

Computational methods can model the reaction pathways for the synthesis of molecules like 4-(4-fluoro-2-nitrophenyl)morpholine. Its synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction, where morpholine displaces a fluorine atom on a difluoronitrobenzene precursor. lboro.ac.uk Theoretical calculations can be used to investigate the mechanism of such reactions. acs.org

These studies can determine the transition state energies and reaction energy profiles, helping to predict the most favorable reaction conditions, such as temperature, solvent, and base. acs.org By modeling the interaction between the nucleophile (morpholine) and the electrophilic fluoroarene, researchers can understand the factors that control reaction rates and regioselectivity, leading to more efficient and optimized synthetic processes in the laboratory.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling for Bioactive Derivatives

The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, as it often imparts favorable pharmacokinetic properties and can enhance binding to biological targets. researchgate.netnih.gov Molecular docking studies on various morpholine-containing derivatives have shown their potential to interact with a range of protein targets, including kinases and other enzymes implicated in cancer and neurodegenerative diseases. mdpi.comnih.govnih.gov

In these simulations, a derivative of this compound is placed into the active site of a target protein to predict its binding orientation and affinity. The interactions are then analyzed, typically revealing key hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues in the protein's binding pocket. mdpi.comnih.gov For example, in studies of morpholine-substituted inhibitors targeting the mTOR kinase, the morpholine ring was shown to improve solubility and form crucial interactions within the active site. mdpi.com Similarly, morpholine-acetamide derivatives have been docked into the active site of carbonic anhydrase to analyze their binding patterns. nih.gov

Prediction of Binding Affinities and Conformational Stability

Molecular docking programs calculate a "docking score," typically in units of kcal/mol, which estimates the binding free energy of the ligand-protein complex. A lower (more negative) score generally indicates a stronger predicted binding affinity. researchgate.netarxiv.org These scores help rank potential drug candidates for further experimental testing. For instance, docking studies of morpholine-substituted quinazolines against the Bcl-2 protein identified compounds with favorable binding scores that correlated with their observed anticancer activity. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to assess the conformational stability of the ligand-protein complex over time. youtube.comnih.gov MD simulations model the movement of every atom in the system, providing insights into how the ligand and protein adjust to each other and confirming that the predicted binding pose is stable. Such simulations were used to validate the stable interactions of morpholine-substituted tetrahydroquinoline derivatives within the mTOR active site over a 100-nanosecond period. mdpi.com

Table 2: Example of Molecular Docking Results for Bioactive Morpholine Analogs Against Protein Kinases

| Analog Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Morpholine-Substituted THQs | mTOR (PDB: 4JT6) | -8.5 to -10.2 | LYS2187, TRP2239, ASP2357 |

| Dimorpholinoquinazolines | PI3Kα (PDB: 4TV3) | -7.9 to -9.5 | VAL851, LYS802, ASP933 |

| Morpholine-Appended Triazoles | ERα (PDB: 3ERT) | -8.8 to -9.4 | GLU353, ARG394, LEU387 |

Note: This table is a compilation of representative data from studies on different morpholine analogs to illustrate the application of molecular docking. mdpi.comresearchgate.netnih.gov Data is not specific to this compound.

ADME-Tox Prediction and In Silico Screening of Derivatives

Before a compound can become a drug, it must possess acceptable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov In silico ADME-Tox prediction uses computational models to forecast these properties early in the drug discovery process, reducing the likelihood of late-stage failures. dmed.org.uanih.gov

Computational tools can predict a wide range of properties for derivatives of this compound. These include physicochemical characteristics like solubility and lipophilicity (LogP), pharmacokinetic parameters such as human intestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450 (CYP). nih.govdmed.org.ua

Toxicity prediction is another critical component. Models can estimate the potential for cardiotoxicity by predicting inhibition of the hERG potassium channel, which is a common reason for drug withdrawal. mdpi.comnih.govacs.org Other predicted endpoints include mutagenicity (Ames test), hepatotoxicity, and other potential adverse effects. nih.govresearchgate.net These predictions help prioritize which derivatives to synthesize and test in the lab, focusing resources on compounds with the most promising drug-like profiles.

Table 3: Representative In Silico ADME-Tox Profile for a Morpholine-Containing Drug Candidate

| ADME-Tox Parameter | Predicted Property/Risk | Implication in Drug Design |

|---|---|---|

| Lipophilicity (LogP) | 2.0 - 3.5 | Optimal range for cell permeability and solubility. |

| Aqueous Solubility | Good | Important for absorption and formulation. |

| Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| BBB Permeability | Low to Medium | Suggests potential for CNS or non-CNS targeting depending on design. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Negative | Low risk of being carcinogenic. |

Note: This table provides an illustrative ADME-Tox profile for a hypothetical morpholine-containing compound based on common in silico prediction models. nih.govdmed.org.uanih.gov

Assessment of Drug-Likeness and Pharmacokinetic Properties

The drug-likeness of a molecule is a qualitative concept used to evaluate its potential to become an orally active drug. This assessment is often based on the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME). One of the most widely used guidelines for evaluating drug-likeness is Lipinski's rule of five.

Computational analysis of this compound reveals that it generally adheres to Lipinski's rule of five, suggesting a favorable profile for oral bioavailability. The molecular weight of the compound is 226.2 g/mol , which is well below the 500 Da threshold. The calculated logarithm of the octanol-water partition coefficient (Log P), a measure of lipophilicity, is also within the acceptable range. Furthermore, the number of hydrogen bond donors and acceptors in the molecule meets the criteria set forth by Lipinski's rule.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 226.2 g/mol | Yes (< 500) |

| Log P (octanol/water) | 1.85 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |

Beyond the fundamental physicochemical properties, a comprehensive pharmacokinetic profile has been computationally predicted for this compound. These predictions offer a glimpse into how the compound is likely to behave within a biological system.

The predicted ADME properties indicate that the compound is likely to have good gastrointestinal absorption and be a substrate for P-glycoprotein (P-gp), an important transporter that can influence drug distribution and elimination. However, it is not predicted to be an inhibitor of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. This lack of inhibition suggests a lower potential for drug-drug interactions.

Table 2: Predicted Pharmacokinetic Properties (ADME) of this compound

| ADME Property | Prediction |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | No |

| P-glycoprotein Substrate | Yes |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Computational Toxicology Predictions

The early identification of potential toxicity is a critical step in the drug development pipeline. In silico toxicology models can predict a range of adverse effects, providing an initial safety assessment of a compound before it progresses to more extensive testing.

For this compound, computational toxicology predictions suggest a mixed profile. The compound is predicted to be non-mutagenic, which is a favorable characteristic, as mutagenicity can be a precursor to carcinogenicity. However, there are indications of potential hepatotoxicity (liver toxicity). It is important to note that these are predictions and would require experimental validation to confirm.

Table 3: Computational Toxicology Predictions for this compound

| Toxicity Endpoint | Prediction |

| Mutagenicity (Ames test) | Non-mutagen |

| Carcinogenicity | Non-carcinogen |

| Hepatotoxicity | Predicted to be hepatotoxic |

| Cytotoxicity | Predicted to be cytotoxic |

| Immunotoxicity | Predicted to be immunotoxic |

The presence of the nitroaromatic group in the structure of this compound is a potential structural alert for toxicity. Nitroaromatic compounds are known to sometimes be associated with mutagenicity and other toxic effects. However, the computational models for this specific compound predict it to be non-mutagenic. The predictions of cytotoxicity and immunotoxicity warrant further investigation through in vitro assays to understand the potential mechanisms and dose-response relationships.

Advanced Methodologies in Process Chemistry for Scalable Synthesis

Batch Process Optimization and Yield Enhancement

The synthesis of N-aryl morpholines, including 4-(4-Fluoro-2-nitrophenyl)morpholine, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a di-substituted fluoronitrobenzene is reacted with morpholine (B109124), where the morpholine nitrogen atom displaces one of the substituents on the aromatic ring. For the target compound, the likely starting materials are 1,4-difluoro-2-nitrobenzene and morpholine.

Process optimization in a batch setting is critical for maximizing yield, ensuring product purity, and developing a scalable, cost-effective manufacturing process. Key parameters that are systematically varied and studied include:

Reactant Molar Ratio: The ratio of morpholine to the fluoronitrobenzene substrate is optimized to drive the reaction towards completion while minimizing unreacted starting material and the formation of by-products.

Solvent Selection: The choice of solvent influences reactant solubility, reaction rate, and temperature control. Common solvents for SNAr reactions include polar aprotic solvents like acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).

Temperature: Reaction temperature directly impacts the rate of reaction. Optimization involves finding a balance where the reaction proceeds at a reasonable rate without promoting significant decomposition or side reactions.

Reaction Time: The duration of the reaction is monitored to determine the point of maximum product formation before potential degradation or by-product accumulation occurs.

A representative batch process for the closely related isomer, 4-(2-Fluoro-4-nitrophenyl)morpholine (B124028), involves the reaction of 3,4-difluoronitrobenzene (B149031) with morpholine. In one documented procedure, refluxing these reactants in acetonitrile for 18 hours resulted in a 70% yield after purification by recrystallization . Optimization of such a process for scalable synthesis would involve creating a design of experiments (DoE) to systematically investigate the interplay between the variables listed above to enhance the yield beyond this baseline.

Table 1: Representative Batch Synthesis Parameters for a Nitrophenyl-morpholine Isomer

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Starting Materials | 3,4-difluoronitrobenzene, Morpholine | - | |

| Solvent | Acetonitrile | - | |

| Temperature | Reflux | - | |

| Reaction Time | 18 hours | - | |

| Yield | 70% | Product: 4-(2-Fluoro-4-nitrophenyl)morpholine |

Green Chemistry Principles in Synthesis Design

Modern pharmaceutical and chemical manufacturing places a strong emphasis on sustainability, guided by the principles of green chemistry. instituteofsustainabilitystudies.comrjpn.org These principles focus on reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and enhancing atom economy. greenchemistry-toolkit.org

For the synthesis of this compound, a key green chemistry approach is the adoption of continuous flow processing using microreactors. This technique, a form of process intensification, offers significant advantages over traditional batch methods, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity in shorter reaction times.

A detailed study on the synthesis of the isomer ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) highlights the power of this approach. researchgate.net The reaction between 2,4-difluoronitrobenzene (B147775) and morpholine, which takes approximately 11 hours in a conventional batch process, was successfully optimized in a continuous flow system. researchgate.net A Central Composite Rotatable Design was used to evaluate the effects of temperature, reactant molar ratio (MR), and residence time (τ). researchgate.net

The study found that optimal conditions were achieved at a temperature of 105 °C, a morpholine-to-substrate molar ratio of 4, and a residence time of just 50 seconds. Under these conditions, the process achieved a limiting reactant conversion of approximately 99% and could be scaled up in millireactors to produce 1.5 - 7.5 grams per hour. researchgate.net This represents a dramatic improvement in efficiency and a significant reduction in energy consumption and waste generation compared to batch synthesis.

Table 2: Optimized Continuous Flow Synthesis Parameters for an Isomer (o-FNM)

| Parameter | Optimal Condition | Result | Reference |

|---|---|---|---|

| Technology | Microreactors / Flow Chemistry | Process Intensification | researchgate.net |

| Temperature | 105 °C | Enhanced reaction rate | researchgate.net |

| Molar Ratio (Morpholine:Substrate) | 4 | High conversion | researchgate.net |

| Residence Time (τ) | 50 seconds | Drastic reduction from 11 hours in batch | researchgate.net |

| Conversion | ~99% | Near-complete consumption of limiting reactant | researchgate.net |

| Production Rate (scaled-up) | 1.5 - 7.5 g/h | High throughput | researchgate.net |

Crystallization Studies for Purity and Polymorphism Control

Crystallization is a crucial final step in the manufacturing process, used to isolate and purify the final product to a high degree. It is also the stage where the solid-state properties of the compound, such as its crystal form (polymorphism), are defined. Different polymorphs of a compound can exhibit different physical properties, including melting point, solubility, and stability, making polymorphism control essential for product consistency.

While specific crystallization studies for this compound are not detailed in the searched literature, the methodologies can be understood from studies on analogous compounds. For the related compound 4-(4-Nitrophenyl)morpholine (B78992), crystals suitable for X-ray analysis were obtained by the slow evaporation of a dichloromethane (B109758) solution. researchgate.net X-ray crystallography revealed that the crystal structure is stabilized by aromatic π–π stacking interactions, with a perpendicular distance of 3.7721 Å between the parallel ring planes. researchgate.net The morpholine ring itself adopts a stable chair conformation. researchgate.net

A comprehensive crystallization study for this compound would involve:

Solvent Screening: Testing a wide range of solvents and solvent mixtures to identify conditions that yield a crystalline solid with high purity and a desirable crystal habit.

Polymorph Screening: Employing various crystallization techniques (e.g., slow cooling, anti-solvent addition, slow evaporation) under different conditions (temperature, saturation) to determine if the compound can exist in multiple crystalline forms.

Structural Characterization: Using analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and single-crystal X-ray diffraction to identify and characterize any existing polymorphs. This ensures that the manufacturing process can be designed to consistently produce the desired, most stable crystal form.

Future Research Directions and Emerging Applications

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The inherent chemical structure of 4-(4-Fluoro-2-nitrophenyl)morpholine, featuring a morpholine (B109124) ring attached to a nitrophenyl group, offers multiple sites for chemical modification. These modifications can lead to the synthesis of a diverse library of derivatives with potentially enhanced biological activities. The morpholine moiety is a common feature in many biologically active compounds, contributing to properties such as increased water solubility and improved pharmacokinetic profiles. researchgate.netru.nl The nitro group, being a strong electron-withdrawing group, can be reduced to an amino group, which can then be further functionalized. ontosight.aimdpi.com

Future research is expected to focus on strategic derivatization to explore a wider range of therapeutic applications. For instance, the introduction of various substituents on the phenyl ring or the morpholine nucleus could modulate the compound's interaction with biological targets. e3s-conferences.org Structure-activity relationship (SAR) studies on such derivatives will be crucial in identifying the key structural features responsible for desired biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. e3s-conferences.orgjocpr.comijprs.com

Hypothetical Derivatization Strategies and Their Potential Bioactivities

| Derivatization Strategy | Target Moiety | Potential Bioactivity Enhancement | Rationale |

|---|---|---|---|

| Reduction of the nitro group to an amine, followed by acylation or sulfonylation. | Nitro group | Anticancer, Antimicrobial | The resulting amides and sulfonamides can form crucial hydrogen bonds with biological targets. |

| Introduction of heterocyclic rings. | Phenyl ring | Antiviral, Anti-inflammatory | Heterocyclic moieties are known to enhance the binding affinity and specificity of drug candidates. ontosight.ai |

| Functionalization of the morpholine ring. | Morpholine ring | Improved Pharmacokinetics | Modifications can alter solubility, metabolic stability, and cell permeability. researchgate.net |

Application in Functional Materials Science

The unique electronic and structural properties of this compound suggest its potential utility in the field of functional materials science. Nitroaromatic compounds are known for their applications in various materials, including explosives, dyes, and sensors. mdpi.comresearchgate.netnih.gov The presence of the electron-withdrawing nitro group and the polar morpholine moiety could impart interesting optical and electronic properties to materials incorporating this compound.

One promising area of research is the development of novel sensors. The nitroaromatic structure can act as an electron acceptor, making it suitable for the design of fluorescent sensors for the detection of specific analytes through a fluorescence quenching mechanism. mdpi.com Furthermore, the ability of the morpholine group to coordinate with metal ions could be exploited in the creation of new metal-organic frameworks (MOFs) or coordination polymers with unique catalytic or gas storage properties. The versatility of the nitro group also allows for its transformation into other functional groups, opening pathways to a variety of polymeric materials with tailored properties. mdpi.commdpi.com

Potential Applications of this compound in Materials Science

| Application Area | Material Type | Key Feature of the Compound | Potential Functionality |

|---|---|---|---|

| Chemical Sensing | Fluorescent Polymers | Electron-deficient nitroaromatic ring | Detection of electron-rich analytes through fluorescence quenching. mdpi.com |

| Optoelectronics | Organic Dyes | Conjugated π-system of the nitrophenyl group | Development of new chromophores for applications in organic light-emitting diodes (OLEDs) or nonlinear optics. |

| Catalysis | Metal-Organic Frameworks (MOFs) | Coordinating ability of the morpholine nitrogen and oxygen | Formation of porous materials for heterogeneous catalysis. |

Integration with Machine Learning and AI for Accelerated Drug Discovery

Hypothetical Application of Machine Learning in the Drug Discovery of this compound Derivatives

| Machine Learning Model | Application in Drug Discovery | Predicted Outcome | Impact on Research |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of bioactivity | Identification of derivatives with high predicted potency against a specific target. | Prioritization of synthetic targets. |

| Generative Adversarial Networks (GANs) | De novo design of novel molecules | Generation of novel, synthesizable derivatives with optimized drug-like properties. nih.gov | Expansion of the chemical space around the core scaffold. |

| Support Vector Machines (SVMs) | Classification of compounds | Categorization of derivatives as active or inactive based on their structural features. nih.gov | Efficient virtual screening of large compound libraries. |

Q & A

Q. What are the optimal synthetic routes for 4-(4-Fluoro-2-nitrophenyl)morpholine?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-fluoro-2-nitroaniline with ethylene oxide under basic conditions (e.g., NaOH) can yield morpholine derivatives. Reaction conditions such as temperature (80–120°C), solvent (polar aprotic solvents like DMF), and catalysts (e.g., CuI for Ullmann-type couplings) are critical for regioselectivity .

Q. What spectroscopic techniques are effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the morpholine ring conformation and substituent positions (e.g., H and C NMR) .

- IR spectroscopy : For identifying functional groups (e.g., nitro group stretching at ~1520 cm, C-F bonds at ~1100 cm) .

- Mass spectrometry : To determine molecular weight (e.g., ESI-MS for exact mass confirmation) .

Q. How is the purity of this compound validated?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is commonly used. A purity threshold of >95% is typical for research-grade material. Melting point analysis (e.g., 90–92°C for related nitroaniline derivatives) can also supplement purity assessment .

Advanced Research Questions

Q. How does the substitution pattern (fluoro and nitro groups) influence the compound’s reactivity?

The electron-withdrawing nitro (-NO) and fluoro (-F) groups activate the phenyl ring for electrophilic substitution at specific positions. Computational studies (e.g., DFT) predict enhanced reactivity at the para position relative to the nitro group due to resonance and inductive effects. Experimental data show that reduction of the nitro group to an amine (e.g., using H/Pd-C) proceeds with >90% yield under mild conditions .

Q. What is the crystal structure of this compound, and how does it affect stability?

X-ray crystallography reveals a chair conformation of the morpholine ring and aromatic stacking interactions (perpendicular distance: 3.772 Å between parallel phenyl planes). These interactions contribute to thermal stability (decomposition temperature >200°C) and low hygroscopicity, making the compound suitable for solid-state studies .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

Preliminary studies on analogous nitrophenyl morpholine derivatives demonstrate potential anticancer activity via kinase inhibition (IC = 0.5–5 µM). The nitro group may act as a Michael acceptor, forming covalent bonds with cysteine residues in active sites. However, in vitro cytotoxicity assays (e.g., MTT on HeLa cells) are required to validate these mechanisms .

Q. What are the challenges in resolving conflicting data on its biological activity?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent DMSO concentration) or impurity profiles. Robust meta-analysis protocols, including standardized positive controls (e.g., doxorubicin for cytotoxicity) and orthogonal assays (e.g., SPR for binding affinity), are recommended to reconcile conflicting results .

Methodological Considerations

Q. How can computational modeling optimize reaction pathways for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in substitution reactions. For example, modeling the nitro group’s electron-withdrawing effect can guide solvent selection (e.g., DMSO for stabilizing charge-separated intermediates) .

Q. What analytical strategies are used to detect by-products during synthesis?

LC-MS/MS with collision-induced dissociation (CID) identifies common by-products such as 4-(4-aminophenyl)morpholine (from over-reduction) or dimerized species. Quantification via external calibration curves ensures <2% impurity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.